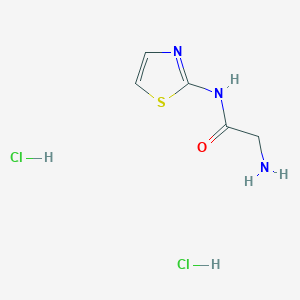

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS.2ClH/c6-3-4(9)8-5-7-1-2-10-5;;/h1-2H,3,6H2,(H,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGHJHFUGXUDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings, structure-activity relationship (SAR) studies, and case studies.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocycles containing sulfur and nitrogen that are prevalent in many biologically active compounds. They are known for their roles in pharmaceuticals, including their use as antibacterial, antifungal, and anticancer agents. The thiazole moiety contributes significantly to the biological properties of these compounds, making them valuable in drug development .

Antimicrobial Activity

Research indicates that 2-amino-thiazole derivatives exhibit significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis. A study highlighted that certain 2-amino-thiazole analogs achieved sub-micromolar minimum inhibitory concentrations (MICs), demonstrating their potential as effective anti-tubercular agents. The activity was attributed to specific structural features at the C-2 and C-4 positions of the thiazole ring .

Table 1: Antimicrobial Activity of 2-Amino-Thiazole Derivatives

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 0.70 | M. tuberculosis |

| Cyclohexylamide derivative | 4.5 | M. tuberculosis |

| Phenyl urea analog | 1.5 | M. tuberculosis |

The SAR studies indicated that modifications at the C-2 position with amides or ureas enhanced anti-tubercular activity compared to simpler amines .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. For instance, monomeric alkaloids derived from thiazoles exhibited moderate to good antifungal effects against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | MIC (µM) | Target Fungal Strain |

|---|---|---|

| Thiazole derivative A | 16.69 | C. albicans |

| Thiazole derivative B | 56.74 | Fusarium oxysporum |

Anticancer Potential

Thiazoles have also been investigated for their anticancer properties. Various studies have demonstrated that compounds containing thiazole rings possess cytotoxic effects against different cancer cell lines. For example, certain derivatives showed IC50 values below those of standard chemotherapeutic agents such as doxorubicin .

Table 3: Cytotoxic Activity of Thiazole Derivatives

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 9 | 1.61 | Jurkat (anti-Bcl-2) |

| Compound 10 | 1.98 | A-431 |

The presence of specific substituents on the thiazole ring was found to be crucial for enhancing cytotoxicity, with electron-donating groups significantly impacting the overall activity .

Case Study: Antitubercular Activity

A notable case study involved the evaluation of a series of thiazole derivatives against M. tuberculosis. The study systematically modified the C-2 and C-4 positions and assessed their impact on antibacterial efficacy and selectivity towards mammalian cells. The findings revealed that certain analogs maintained high selectivity indices while exhibiting potent bactericidal activity .

Case Study: Anticancer Efficacy

Another study focused on synthesizing N-acylated thiazoles and evaluating their effects on glioblastoma U251 cells and melanoma WM793 cells. The most active compound demonstrated significant apoptosis induction, suggesting its potential as a therapeutic agent in cancer treatment .

Scientific Research Applications

Neurodegenerative Diseases

One of the most promising applications of 2-amino-N-(thiazol-2-yl)acetamide dihydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that this compound acts as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission impaired in AD patients.

Mechanism of Action :

- Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which may help improve cognitive function in AD patients.

- The compound also exhibits protective effects against oxidative stress-induced apoptosis in neuronal cells, a common pathway in neurodegeneration .

Immunosuppressive Effects

The compound has been identified as a potential immunosuppressant by inhibiting the myeloid differentiation primary response gene 88 (MyD88) pathway. This pathway is critical in mediating immune responses, and its inhibition can be beneficial in conditions requiring immunosuppression, such as:

- Organ transplantation to prevent rejection.

- Autoimmune diseases where the immune system attacks the body’s own tissues .

Anti-inflammatory Properties

Research has shown that this compound can reduce chronic inflammation by modulating immune responses. This effect is particularly important in treating conditions characterized by excessive inflammation, such as:

Case Study: Neuroprotection in Alzheimer's Disease Models

In experimental models using SH-SY5Y dopaminergic neuroblastoma cells, treatment with the compound demonstrated significant protection against hydrogen peroxide-induced cell death. The viability of treated cells was notably higher compared to untreated controls, suggesting its potential as a neuroprotective agent against oxidative stress .

Case Study: Immunomodulation

In a study assessing the effects of the compound on MyD88-mediated signaling pathways, it was found that administration of this compound significantly reduced pro-inflammatory cytokine production. This indicates its potential utility in managing conditions requiring immunosuppression .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neurodegenerative Diseases | Acetylcholinesterase inhibition; oxidative stress protection | Improved cognitive function; neuroprotection |

| Immunosuppression | Inhibition of MyD88 signaling | Reduced organ rejection; management of autoimmune diseases |

| Anti-inflammatory | Modulation of immune responses | Alleviation of chronic inflammation |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The compound’s structural analogues differ in substituents on the thiazole ring, acetamide backbone, or salt forms, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The dihydrochloride salt significantly enhances water solubility compared to neutral analogues (e.g., N-(4-phenyl-2-thiazolyl)acetamide) or chlorophenyl derivatives .

- Crystal Packing : Hydrogen-bonding networks, as seen in 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, stabilize crystal structures and may influence dissolution rates . The dihydrochloride’s ionic interactions likely further improve stability.

Preparation Methods

General Synthetic Strategy

The preparation typically involves two key synthetic stages:

- Synthesis of the 2-aminothiazole core

- Coupling with acetamide or related acyl groups

- Formation of the dihydrochloride salt

These steps are often performed under controlled conditions to optimize yield and purity.

Preparation of the 2-Aminothiazole Core

The classical method to prepare 2-aminothiazoles involves the Hantzsch thiazole synthesis , which condenses α-haloketones with thiourea derivatives.

- Typical reaction : 2-bromoacetyl derivatives (such as 2-bromoacetylpyridine hydrobromide) react with thiourea or substituted thioureas in ethanol or other solvents at 65–75 °C to yield 2-aminothiazole derivatives.

- Example : Condensation of 2-bromoacetylpyridine hydrobromide with thiourea to form 2-amino-4-(pyrid-2-yl)thiazole, a key intermediate for further functionalization.

This approach allows for variation in substituents on the thiazole ring by using different thioureas, enabling structural diversity.

Coupling to Form 2-Amino-N-(thiazol-2-yl)acetamide

Once the 2-aminothiazole intermediate is obtained, it is coupled with acyl chlorides or carboxylic acid derivatives to form the acetamide linkage.

- Amide bond formation : Coupling of the aminothiazole with acyl chlorides (e.g., chloroacetyl chloride) or activated carboxylic acids in the presence of bases like triethylamine in solvents such as dichloromethane or 1,4-dioxane.

- Reaction conditions : Typically performed at room temperature or with mild heating, monitored by thin-layer chromatography (TLC) for completion.

- Example : Equimolar amounts of substituted 2-aminobenzothiazole and para-substituted chloroacetanilide dissolved in dry 1,4-dioxane with triethylamine yield the corresponding amide.

This step is crucial for obtaining the target acetamide structure attached to the thiazole ring.

Formation of the Dihydrochloride Salt

To enhance the compound's stability and solubility, the free base is converted into its dihydrochloride salt by treatment with hydrochloric acid.

- Procedure : The amide compound is reacted with an excess of hydrochloric acid (e.g., 34% ethanol solution of HCl) under stirring at controlled temperature (e.g., 40 ± 2 °C) for about 1 hour.

- Isolation : Cooling the reaction mixture induces crystallization of the dihydrochloride salt, which is then filtered, washed, and dried to yield the pure product.

- Yields and purity : Typical yields are high (around 90%), with purity exceeding 99% confirmed by chromatographic and spectroscopic methods.

Representative Preparation Procedure (Literature-Based)

Alternative Synthetic Routes and Notes

- Some methods use microwave-assisted synthesis to accelerate reactions, especially acylation steps, improving efficiency.

- Protection/deprotection strategies may be employed for sensitive functional groups during synthesis.

- Solvent choice and base selection (e.g., triethylamine, N,N-diisopropylethylamine) influence reaction rates and yields.

- Purification is commonly achieved by recrystallization or silica gel chromatography.

- Spectroscopic data (1H NMR) confirm structure and purity at each stage.

Summary of Research Findings

- The Hantzsch thiazole synthesis remains the foundational method for preparing 2-aminothiazole intermediates, adaptable to various substituents.

- Amide bond formation is efficiently achieved using acyl chlorides or activated acids under mild conditions with bases.

- The dihydrochloride salt form is accessible via acid treatment, yielding a stable, high-purity product suitable for pharmaceutical use.

- Optimization of reaction conditions and purification protocols ensures high yield and purity, critical for scale-up and application.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride with high purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with 2-chloro-N-(thiazol-2-yl)acetamide intermediates. Key steps include nucleophilic substitution using amines under basic conditions. For example:

- Step 1 : React 2-chloroacetamide derivatives with thiazol-2-amine in DMF with catalytic KI at 80–100°C for 6–24 hours .

- Step 2 : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ethanol .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Use / NMR in DMSO-d to confirm acetamide and thiazole proton environments (e.g., thiazole C-H at δ 7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H] at m/z 416.15 for derivatives) .

- X-ray Crystallography : Refine structures using SHELXL (SHELX suite) to resolve bond angles and hydrogen-bonding networks .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Focus on target-specific assays:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with IC determination via dose-response curves (1–100 µM range) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with positive controls (e.g., doxorubicin) .

- Data Validation : Include triplicate measurements and statistical analysis (ANOVA, p < 0.05) .

Q. What solvent systems and catalytic conditions maximize yield in nucleophilic substitution steps?

- Methodological Answer : Optimal conditions vary by intermediate:

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct stability studies using:

- Buffer Systems : Phosphate (pH 6–8) and acetate (pH 4–5) buffers at 25°C/37°C .

- Analysis : HPLC with UV detection (λ = 254 nm) to track degradation products (e.g., free thiazole or acetamide hydrolysis) .

- Findings : Stability decreases below pH 5 due to protonation of the thiazole nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structure validation?

- Methodological Answer : Address discrepancies systematically:

Q. What computational strategies are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer : Use multi-scale modeling:

- Docking : AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to predict binding poses .

- MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes (50 ns trajectories) .

- Free Energy Calculations : MM-PBSA to estimate binding affinities (ΔG) .

Q. What methodologies mitigate hygroscopicity challenges during storage and handling of the dihydrochloride salt?

- Methodological Answer : Implement:

- Lyophilization : Store as a lyophilized powder under argon at -20°C .

- Dynamic Vapor Sorption (DVS) : Characterize hygroscopicity at 25°C/60% RH .

- Formulation : Use co-crystals with pharma-approved counterions (e.g., succinate) to reduce water uptake .

Q. What mechanistic studies elucidate the compound’s role in thiazole-mediated biochemical pathways?

- Methodological Answer : Employ:

- Isotopic Labeling : -thiazole synthesis to track metabolic incorporation via LC-MS .

- Kinetic Profiling : Stopped-flow spectroscopy to measure reaction rates with target enzymes .

- Knockout Models : CRISPR/Cas9-edited cell lines to validate pathway specificity .

Q. How to establish structure-activity relationships (SAR) for novel derivatives of this compound?

- Methodological Answer :

Follow a systematic approach: - Derivatization : Modify the acetamide side chain (e.g., alkylation, aryl substitution) and thiazole substituents .

- Biological Testing : Compare IC values across derivatives in enzyme/cell-based assays .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate molecular descriptors (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.